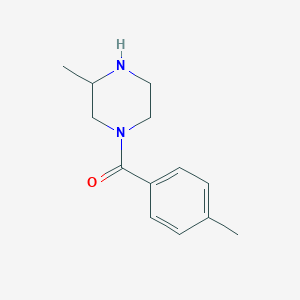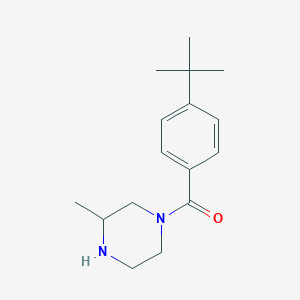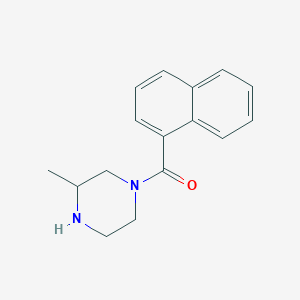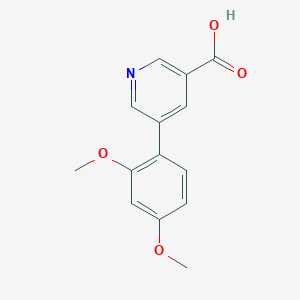
(S)-1-N-Boc-3-Vinyl-pyrrolidine
Vue d'ensemble
Description
-(S)-1-N-Boc-3-Vinyl-pyrrolidine (S-1-BVP) is an important organic compound used in a wide variety of scientific research and laboratory experiments. It is a chiral, amino acid-based molecule that has been studied and used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (S)-1-N-Boc-3-Vinyl-pyrrolidine is not yet fully understood. However, it is known to interact with certain enzymes, such as the enzyme thiolase, and is believed to affect the activity of these enzymes. It is also believed to interact with certain receptor sites in the body, and is believed to be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-N-Boc-3-Vinyl-pyrrolidine are not yet fully understood. However, it is believed to affect the activity of certain enzymes, and is believed to be involved in the regulation of certain cellular processes. It is also believed to interact with certain receptor sites in the body, and may be involved in the regulation of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-1-N-Boc-3-Vinyl-pyrrolidine has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also a chiral molecule, which makes it useful for the synthesis of drug compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-N-Boc-3-Vinyl-pyrrolidine is not approved for use in humans and should only be used in laboratory experiments.
Orientations Futures
There are several potential future directions for (S)-1-N-Boc-3-Vinyl-pyrrolidine research. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and pharmacology. Finally, further research could be done to explore its potential use in enzyme-catalyzed reactions and its potential interactions with other compounds in the body.
Applications De Recherche Scientifique
(S)-1-N-Boc-3-Vinyl-pyrrolidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a chiral building block for the synthesis of a variety of drug compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and in pharmacology, it has been used to study the effects of drugs on the body.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


